molecular formula AgBF4+2 B13388366 Silver;tetrafluoroboranium

Silver;tetrafluoroboranium

Cat. No.: B13388366
M. Wt: 194.68 g/mol
InChI Key: YTIXSHWKBXDPAF-UHFFFAOYSA-N
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Description

Silver tetrafluoroborate (Ag[BF₄]) is a coordination compound where silver(I) ions are associated with tetrafluoroborate ([BF₄]⁻) anions. This compound is synthesized through reactions involving silver salts and tetrafluoroboric acid (HBF₄). Structural characterization techniques such as EDX analysis (), electrical conductivity measurements, and nitrite ion tests () confirm its empirical formula and ionic nature. Crystallographic studies reveal coordination geometries involving Ag, S, O, N, and C atoms (), suggesting diverse ligand interactions. Ag[BF₄] is utilized in catalysis and materials science due to its solubility in polar solvents and stability under standard conditions.

Properties

Molecular Formula

AgBF4+2

Molecular Weight

194.68 g/mol

IUPAC Name

silver;tetrafluoroboranium

InChI

InChI=1S/Ag.BF4/c;2-1(3,4)5/q2*+1

InChI Key

YTIXSHWKBXDPAF-UHFFFAOYSA-N

Canonical SMILES

[B+](F)(F)(F)F.[Ag+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Silver tetrafluoroborate is typically prepared by the reaction between boron trifluoride and silver oxide in the presence of benzene . The reaction can be represented as follows:

BF3+Ag2O2AgBF4BF_3 + Ag_2O \rightarrow 2AgBF_4 BF3​+Ag2​O→2AgBF4​

This method involves the use of boron trifluoride as a fluoroboric acid source and silver oxide as the silver source. The reaction is carried out in a suitable solvent, such as benzene, under controlled conditions to ensure the formation of silver tetrafluoroborate.

Industrial Production Methods

In industrial settings, the production of silver tetrafluoroborate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Silver tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving silver tetrafluoroborate depend on the specific reaction type. For example, in substitution reactions, the major product is typically the compound with the tetrafluoroborate anion replacing the halide or ligand.

Mechanism of Action

Silver tetrafluoroborate exerts its effects primarily through its role as a Lewis acid and oxidant. It interacts with organic halides and other compounds to facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in oxidation reactions, it acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the silver ion .

Comparison with Similar Compounds

Copper(I) Tetrafluoroborate Complexes

Copper(I) tetrafluoroborate complexes, such as [Cu(L)(PPh₃)₂][BF₄] (where L = 6-(furan-2-yl)-2,2′-bipyridine), exhibit distinct structural and photophysical properties:

  • Coordination Geometry : Cu(I) adopts a tetrahedral geometry with bipyridine and triphenylphosphine ligands, contrasting with Ag(I)'s linear or trigonal planar preferences ().
  • Spectroscopic Data : NMR shifts (e.g., Δδ = −1.10 ppm for H6′ in the complex vs. free ligand) indicate ligand-metal electron redistribution ().
  • Applications : These complexes show strong emission spectra with quantum yields suitable for optoelectronic applications, unlike Ag[BF₄], which is more commonly used in catalysis ().

Table 1: Structural and Photophysical Comparison

Property Ag[BF₄] () Cu(I)[BF₄] ()
Coordination Geometry Linear/Trigonal Planar Tetrahedral
Key Ligands Ethylenetetrafluoroborate Bipyridine, Triphenylphosphine
Emission Quantum Yield Not reported 0.15–0.30 (λem = 550–600 nm)
Primary Application Catalysis, Ionic Conductivity Photophysics, OLEDs

Lead(II) Tetrafluoroborate Complexes

Lead(II) complexes with [BF₄]⁻, such as Pb(II)-di/tri-imine systems, display unusual coordination chemistry:

  • Coordination Mode : Pb(II) forms distorted geometries due to its lone pair effect, differing from Ag(I)'s simpler ionic interactions ().
  • Crystallographic Data : Structures from the Cambridge Database () show longer Pb–N bond distances (~2.6–2.8 Å) compared to Ag–N bonds (~2.1–2.3 Å) ().
  • Reactivity : Pb(II) complexes are less stable in solution, limiting their catalytic utility compared to Ag[BF₄] ().

Organic Tetrafluoroborate Salts

Organotrifluoroborates (e.g., R-BF₃K) and diaryliodonium tetrafluoroborates (e.g., Ph₂I[BF₄]) are critical in cross-coupling reactions ():

  • Synthesis : Prepared via nucleophilic substitution or oxidation (), contrasting with Ag[BF₄]’s direct acid-base reactions.
  • Applications : Used in Suzuki-Miyaura couplings (), whereas Ag[BF₄] serves as a Lewis acid catalyst or electrolyte.

Table 2: Functional Comparison with Organic Salts

Compound Type Ag[BF₄] Organotrifluoroborates ()
Bonding Ionic Covalent (B–C bonds)
Thermal Stability High (decomposes >300°C) Moderate (decomposes ~150–200°C)
Key Reaction Electrophilic catalysis Cross-coupling (C–C bond formation)

Other Metal Tetrafluoroborates

  • Potassium Tetrafluoroborate (K[BF₄]): Used in aluminum alloy manufacturing and as a flux (). Unlike Ag[BF₄], it is non-hygroscopic and thermally stable up to 500°C.
  • Tetrakis(acetonitrile)silver(I) Tetrafluoroborate : A solvated Ag[BF₄] derivative with acetonitrile ligands, enhancing solubility in organic solvents ().

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